molecular formula C10H15N B1225042 3,7-Dimethylocta-2,6-dienenitrile CAS No. 5146-66-7

3,7-Dimethylocta-2,6-dienenitrile

Cat. No.: B1225042
CAS No.: 5146-66-7
M. Wt: 149.23 g/mol
InChI Key: HLCSDJLATUNSSI-JXMROGBWSA-N
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Description

3,7-Dimethylocta-2,6-dienenitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109052. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3,7-Dimethylocta-2,6-dienenitrile, also known as Geranitrile , is a synthetic compound that has been studied for its genotoxic effects . The primary targets of this compound are the genetic material within cells, specifically the chromosomes .

Mode of Action

The compound interacts with the genetic material in cells, causing chromosomal aberrations . This interaction and the resulting changes can lead to genotoxic effects, which means it can damage the genetic information within a cell causing mutations, which can lead to cancer .

Biochemical Pathways

The genotoxic effects suggest that it may interfere with dna replication and cell division . The downstream effects of these disruptions can include cell death or the development of cancerous cells .

Pharmacokinetics

It is known that the compound is practically insoluble in water, but soluble in alcohol and oils . This suggests that its bioavailability could be influenced by these factors .

Result of Action

The primary result of the action of this compound is genotoxicity . In studies, it has been shown to cause chromosomal aberrations in both somatic and spermatogonial cells . This can lead to mutations and potentially the development of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, it has been noted that the compound forms explosive mixtures with air on intense heating , indicating that temperature and pressure could also impact its stability and action .

Biochemical Analysis

Biochemical Properties

3,7-Dimethylocta-2,6-dienenitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive metabolites, which may have implications for cellular function and toxicity. Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and inflammation . Additionally, it has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . These effects can have significant implications for cell function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species . This inhibition can result in increased oxidative stress and potential cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression . These findings highlight the importance of considering temporal effects when studying the biological impact of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to have minimal adverse effects, while higher doses can lead to significant toxicity . For instance, high doses of this compound have been associated with liver damage and increased oxidative stress in animal studies . These findings suggest that careful consideration of dosage is essential when evaluating the safety and efficacy of this compound in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, leading to the formation of reactive metabolites . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. This compound is rapidly absorbed and distributed to various tissues, including the liver, kidneys, and lungs . It can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These findings provide insights into the potential sites of action and toxicity of this compound.

Subcellular Localization

The subcellular localization of this compound has been investigated to understand its effects on cellular activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and endoplasmic reticulum . These localizations can influence its activity and interactions with other biomolecules, potentially affecting cellular metabolism and signaling pathways . Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific subcellular compartments .

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCSDJLATUNSSI-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C#N)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884174
Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-39-7, 5146-66-7
Record name Geranonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5585-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Citralva
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl nitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109052
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Record name 3,7-dimethylocta-2,6-dienenitrile
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Record name (E)-3,7-dimethyl-2,6-octadienenitrile
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Record name GERANONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the interaction between 3,7-dimethylocta-2,6-dienenitrile and the honeybee odorant binding protein OBP14?

A1: Understanding how odorants like this compound interact with odorant binding proteins (OBPs) in insects like honeybees is crucial for several reasons.

  • Insect Olfaction: OBPs are the first point of contact for odorants in an insect's olfactory system. Studying these interactions provides valuable insights into the mechanisms of odor recognition and discrimination in insects. []

Q2: What techniques were used to study the interaction between this compound and OBP14 in this study?

A2: While the abstract doesn't provide specific details on the methodology, the title suggests that the researchers likely used techniques such as:

  • X-ray crystallography: This technique can determine the three-dimensional structure of the OBP14 protein complexed with this compound, revealing the binding site and interactions at a molecular level. []

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